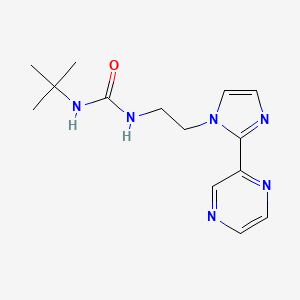

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a pyrazinyl group, an imidazolyl group, and a urea group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hetaryl ureas and alcohols . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a simple hydrocarbon moiety known for its crowded reactivity pattern . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles that can participate in a variety of chemical reactions .科学的研究の応用

Structure-based Design and Synthesis

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, due to its complex molecular structure, finds significant application in the structure-based design and synthesis of compounds targeting various biological pathways. For instance, derivatives of this compound have been explored for their potential as p38α MAP kinase inhibitors, demonstrating the ability to interfere with cellular signaling pathways involved in inflammation and cell proliferation. Such inhibitors have been developed through guided synthesis, leveraging crystal structures to optimize interactions within allosteric sites of target proteins, showing potent inhibitory activity (Matthäus Getlik et al., 2012)(Getlik et al., 2012).

Antibacterial Activity

Research into the antibacterial properties of this compound derivatives highlights their potential in addressing bacterial infections. Novel derivatives have been synthesized and evaluated for their antibacterial efficacy, demonstrating the compound's utility in developing new antibacterial agents. Such studies are crucial in the fight against resistant bacterial strains, offering a pathway to novel treatments (K. Prasad, 2021)(Prasad, 2021).

Antiproliferative Agents in Cancer Research

The exploration of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting p53 in non-small cell lung cancer (NSCLC) cell lines underscores the compound's relevance in cancer research. By inducing selective dose-dependent responses and overexpression of the TP53 gene, these derivatives exhibit promising therapeutic potential in reactivating mutant p53 in NSCLC, offering new avenues for targeted cancer therapy (M. Bazin et al., 2016)(Bazin et al., 2016).

Synthesis and Evaluation of Novel Compounds

Further research into the synthesis of novel compounds containing this compound demonstrates its versatility as a core structure for generating diverse biological activities. This includes the development of heterocyclic compounds with potential antibacterial applications, showcasing the broad utility of this chemical framework in medicinal chemistry (M. E. Azab et al., 2013)(Azab et al., 2013).

Catalysis and Chemical Synthesis

The compound's utility extends into the realm of catalysis and chemical synthesis, where derivatives have been employed as catalysts or intermediates in synthesizing complex chemical structures. This highlights the compound's role in facilitating efficient synthesis processes, contributing to advancements in chemical manufacturing and material science (B. Ranu et al., 2008)(Ranu et al., 2008).

作用機序

Target of Action

The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications .

Biochemical Pathways

The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2445±190 °C, and its predicted density is 0957±006 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Result of Action

The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the compound’s effects .

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that certain environmental conditions may affect its stability .

特性

IUPAC Name |

1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBAOAQIMSFDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)

![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2397700.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2397706.png)

![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2397709.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)

![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)